molecular formula C23H14N4S B5036880 3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile

3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile

Cat. No.: B5036880
M. Wt: 378.5 g/mol
InChI Key: HSQNSRBETHLJOT-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile is not fully understood. However, it has been reported to inhibit the expression of various proteins such as cyclin D1, Bcl-2, and survivin, which play a crucial role in cancer cell proliferation and survival. This compound also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of various proteins that are involved in cancer cell survival. This compound has also been reported to exhibit anti-inflammatory activity and antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile in lab experiments is its potential application in cancer research. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its low solubility in water, which makes it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile. One of the directions is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in other research fields such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of 3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile has been reported in various research studies. One of the common methods for synthesizing this compound is the Knoevenagel condensation reaction between 3-cyano-4-phenyl-5-thienyl-1H-pyrazole and 4-bromo-2-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a temperature of around 80-100°C for several hours. The product obtained is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile has shown potential applications in various research fields. One of the significant applications of this compound is in the field of cancer research. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the proliferation of cancer cells and inducing apoptosis.

Properties

IUPAC Name

3-[(Z)-1-cyano-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4S/c24-14-17-6-4-7-18(12-17)19(15-25)13-20-16-27(21-8-2-1-3-9-21)26-23(20)22-10-5-11-28-22/h1-13,16H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQNSRBETHLJOT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(\C#N)/C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.